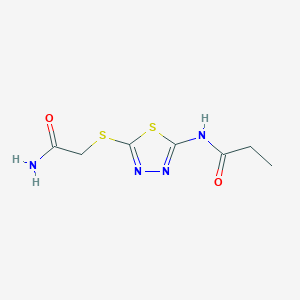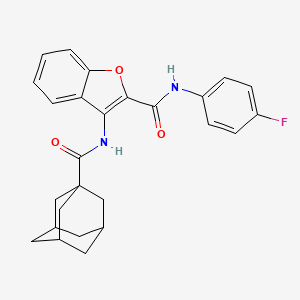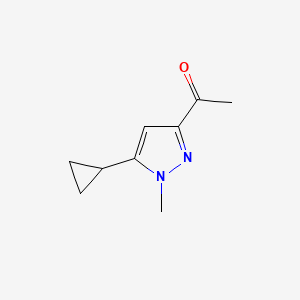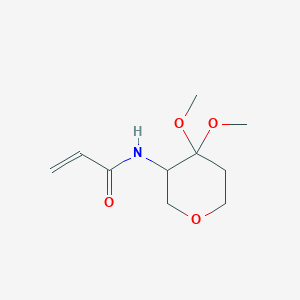![molecular formula C11H7NO3 B2924107 1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione CAS No. 855401-44-4](/img/structure/B2924107.png)
1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione is a heterocyclic compound characterized by its unique fused ring structure, which includes both an oxazine and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione typically involves a multi-step process. One common method includes the cyclization of (1H-indol-2-yl)methanols with vinyl sulfonium salts, which leads to the formation of the oxazino-indole framework . The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the oxazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the indole or oxazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: It has been studied for its potential as an enzyme inhibitor, which could have implications in drug development.
Medicine: Research has indicated potential antidepressant activity in derivatives of this compound.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of novel polymers or organic electronic materials.
Mechanism of Action
The mechanism by which 1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione exerts its effects is not fully understood. studies suggest that its biological activity may involve interaction with specific molecular targets, such as enzymes or receptors. For instance, its potential antidepressant activity could be linked to the inhibition of monoamine oxidase or the modulation of neurotransmitter levels .
Comparison with Similar Compounds
1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione can be compared with other similar compounds, such as:
3,4-Dihydro-1H-1,4-oxazino[4,3-a]indoles: These compounds share a similar core structure but differ in their degree of saturation and substitution patterns.
Isoindole-1,3-diones: These compounds have a similar dione functionality but lack the oxazine ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric characteristics, making it a valuable scaffold for the development of new chemical entities.
Properties
IUPAC Name |
4H-[1,4]oxazino[4,3-a]indole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-10-6-12-8-4-2-1-3-7(8)5-9(12)11(14)15-10/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBPNPLZOCHBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)C2=CC3=CC=CC=C3N21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
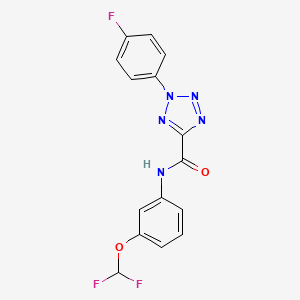
![4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2924026.png)
![6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2924027.png)
![N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2924028.png)
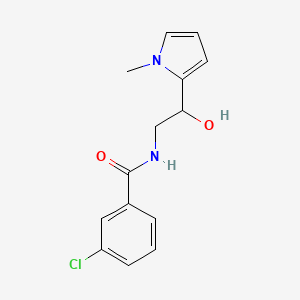
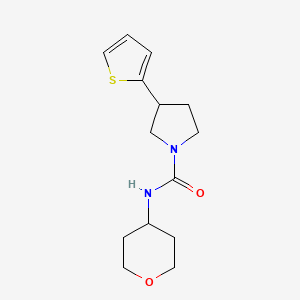
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(4-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2924034.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2924036.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2924039.png)
![4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one](/img/structure/B2924040.png)
